2-(Cyclohexylamino)adamantane-2-carbonitrile
Overview
Description
Scientific Research Applications
Adamantane derivatives have diverse applications in various scientific fields . Here are some of the fields and their applications:
-
Medicinal Chemistry
- Adamantane derivatives are used in the development of pharmaceuticals, improving the lipophilicity and stability of drugs . They exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
- The methods of application usually involve the incorporation of adamantane fragments into drug molecules .
- The outcomes include improved drug properties such as increased stability and lipophilicity .
-
Catalyst Development
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Nanomaterials
- Adamantane derivatives are used in the development of nanomaterials .
- The methods of application usually involve the synthesis of substituted adamantanes and higher diamondoids .
- The outcomes include the development of nanomaterials with unique structural, biological, and stimulus-responsive properties .
properties
IUPAC Name |
2-(cyclohexylamino)adamantane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c18-11-17(19-16-4-2-1-3-5-16)14-7-12-6-13(9-14)10-15(17)8-12/h12-16,19H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPXFXPUMARET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2(C3CC4CC(C3)CC2C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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